molecular formula C23H24N2O5 B5572648 6-(2,3-dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline

6-(2,3-dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline

Cat. No.: B5572648
M. Wt: 408.4 g/mol
InChI Key: VYSSBVQBYYWGNG-UHFFFAOYSA-N
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Description

6-(2,3-dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMMDQ or Dimebolin and has been studied extensively for its mechanism of action and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

Quino[1,2-c]quinazolines Synthesis : The compound is utilized in the synthesis of various quino[1,2-c]quinazolines, which are of interest due to their structural complexity and potential chemical reactivity. Research has explored the synthesis of these compounds through reactions involving intermediates like 2-(2-amino-4,5-dimethoxyphenyl)-6,7-disubstituted-1,2,3,4-tetrahydroquinolines, demonstrating the compound's versatility in organic synthesis (Phillips & Castle, 1980).

Antitumor Analogs Synthesis : Analogs of the compound have been synthesized as analogs of antitumor benzo[c]phenanthridine alkaloids, indicating its role in the development of potential antitumor agents. The synthesis process includes steps that might yield insights into new chemical reactions and mechanisms (Phillips & Castle, 1980).

Chemical Properties and Reactions

Optimization for Src Kinase Inhibition : Derivatives of the compound have been optimized for potent inhibition of Src kinase activity, crucial for cancer research. This application showcases the potential of the compound in contributing to the development of novel cancer therapeutics (Boschelli et al., 2001).

Facile Synthesis Applications : The compound has been used in facile synthesis processes, such as the radical bromination leading to bromomethyl derivatives, illustrating its utility in creating novel chemical entities for further pharmaceutical or material science applications (Li, 2015).

Photophysical Properties and Molecular Logic

Photophysical Properties : Amino derivatives of related quinoline compounds have been studied for their photophysical properties, with applications in molecular logic switches. Such research underscores the potential of the compound in the development of new materials for electronics and photonics (Uchacz et al., 2016).

Properties

IUPAC Name

6-(2,3-dimethoxyphenyl)-7-(morpholin-4-ylmethyl)-[1,3]dioxolo[4,5-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-26-19-5-3-4-17(23(19)27-2)22-16(13-25-6-8-28-9-7-25)10-15-11-20-21(30-14-29-20)12-18(15)24-22/h3-5,10-12H,6-9,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSSBVQBYYWGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=C(C=C3C=C4C(=CC3=N2)OCO4)CN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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